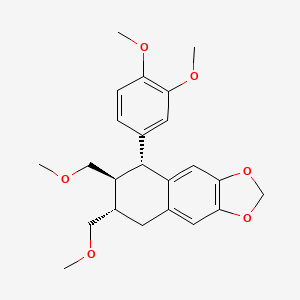

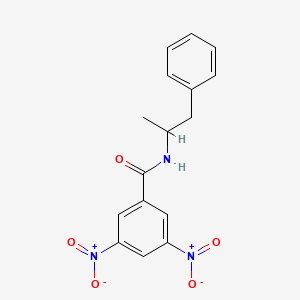

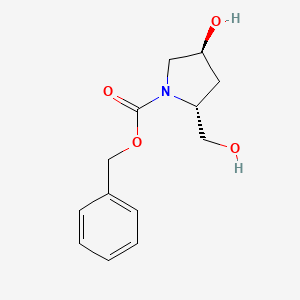

![molecular formula C9H12F3NO4 B3034283 2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate CAS No. 1523572-02-2](/img/structure/B3034283.png)

2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate

説明

2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate is a compound that belongs to the class of azaspiroheptanes, which are characterized by a spirocyclic scaffold where a nitrogen atom is incorporated into one of the rings. This structural motif is of interest in medicinal chemistry due to its potential biological activity and its ability to access chemical space complementary to more common heterocycles like piperidine and piperazine .

Synthesis Analysis

The synthesis of related 2-azaspiro[3.3]heptane derivatives has been reported in several studies. A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been developed, demonstrating its utility in arene amination reactions to yield a variety of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes . Additionally, efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, providing a convenient entry point to novel compounds . Synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and its analogues has also been achieved, adding to the family of sterically constrained amino acids for use in chemistry and drug design .

Molecular Structure Analysis

Structural and vibrational analyses of azaspiroheptane derivatives have been conducted using Density Functional Theory (DFT). For example, the most stable structures of 2-(phenylmethyl)-2-azaspiro[5.11]heptadecane-1,3,7-trione, a potential anticancer and antimicrobial drug, have been investigated, with a detailed interpretation of IR, UV, and NMR spectra . The molecular electrostatic potential surface map of these molecules can indicate potential binding sites, which is crucial for understanding their interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of azaspiroheptane derivatives has been explored in various contexts. For instance, the synthesis of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts has been improved, yielding more stable and soluble products that enable access to a wider range of reaction conditions . Moreover, the preparation of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate of the antibiotic drug candidate TBI-223, has been optimized, demonstrating the potential of these compounds in pharmaceutical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiroheptane derivatives are influenced by their unique structural features. The synthesis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters and their subsequent reduction and hydrolysis have been studied, showing that the azaspiroheptane fragment remains intact during these processes . Additionally, the diversification of DNA-encoded libraries with the synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis has been reported, highlighting the versatility of these compounds in combinatorial chemistry .

科学的研究の応用

Synthesis and Drug Design

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid is a significant application. These compounds have been added to the family of sterically constrained amino acids, finding use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

A novel synthesis approach for 2-oxa-7-azaspiro[3.5]nonane has been developed. Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, have been used in oxidative cyclizations, leading to the formation of complex structures like [1,2-a] ring-fused benzimidazole (Gurry, McArdle, & Aldabbagh, 2015).

Antibacterial Activity in Respiratory Pathogens

7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, derived from 2-azaspiro[3.3]heptane, showed potent antibacterial activity against respiratory pathogens, including multidrug-resistant strains. This highlights the potential of 2-azaspiro[3.3]heptane derivatives in treating respiratory tract infections (Odagiri et al., 2013).

Lowering Lipophilicity in Medicinal Chemistry

Azaspiro[3.3]heptanes, including 2-azaspiro[3.3]heptane, have been studied as replacements for common heterocycles in medicinal chemistry. Interestingly, introducing a spirocyclic center in these compounds often lowered their lipophilicity, which is a crucial factor in drug design (Degorce, Bodnarchuk, & Scott, 2019).

特性

IUPAC Name |

2-azaspiro[3.3]heptane-6-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)5-1-7(2-5)3-8-4-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXOMHNQSWSFNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CNC2)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

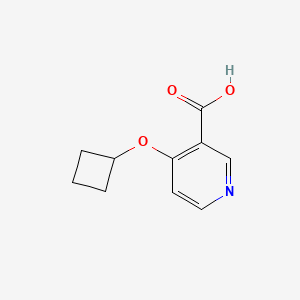

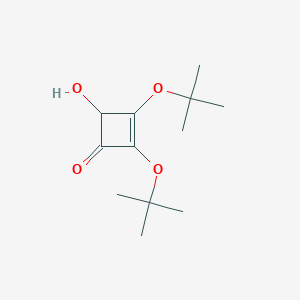

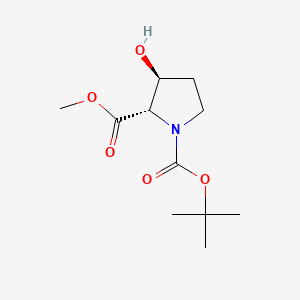

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid](/img/structure/B3034204.png)

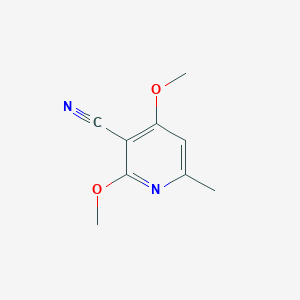

![3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-](/img/structure/B3034219.png)